N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N
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Overview
Description
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is a compound that features isotopic labeling with carbon-13 and nitrogen-15. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotopic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced techniques to ensure high purity and isotopic enrichment. The process may include the use of specialized reactors and purification methods to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic flux analysis and other studies involving isotopic labeling.
Biology: Employed in studies of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves its incorporation into biological systems where it can be tracked using isotopic analysis. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isotopically labeled molecules such as:
- N-[4-(2-Pyridinyl)benzoyl]glycine (unlabeled)
- N-[4-(2-Pyridinyl)benzoyl]glycine-13C
- N-[4-(2-Pyridinyl)benzoyl]glycine-15N
Biological Activity
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is a stable isotopically labeled compound that serves as a metabolite of Atazanavir, an antiretroviral medication used in the treatment of HIV. This compound is particularly significant in pharmacokinetic studies due to its unique isotopic labeling, which allows for precise tracking and quantification in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications in drug development.
Basic Information
Property | Value |
---|---|
CAS Number | 1391053-26-1 |
Molecular Formula | C12[13C]2H12N[15N]O3 |
Molecular Weight | 259.24 g/mol |
IUPAC Name | (4-(pyridin-2-yl)benzoyl)glycine-13C2-15N |
The compound is characterized by its stable isotopes, which enhance its utility in metabolic studies and drug tracking.
This compound acts as a substrate for various metabolic enzymes and transporters. Its interaction with biological systems can be summarized as follows:
- Transport Mechanisms : The compound interacts with several transport proteins such as the Apical Sodium-Dependent Bile Acid Transporter (ASBT) and the GABA Receptor, influencing absorption and distribution within the body .
- Enzymatic Interactions : It is metabolized by enzymes like 11β-Hydroxysteroid Dehydrogenase (11β-HSD) and Aldehyde Dehydrogenase (ALDH), which play crucial roles in steroid metabolism and detoxification processes .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a favorable absorption rate with high oral bioavailability. Studies suggest that its isotopic labeling allows for enhanced detection in biological samples using LC-MS techniques, which is pivotal for understanding its metabolism and efficacy as a drug metabolite .
Study 1: Metabolic Pathway Analysis
A recent study utilized this compound to trace the metabolic pathways of Atazanavir in human subjects. The isotopic labeling enabled researchers to differentiate between endogenous compounds and the administered drug metabolite. The results indicated that approximately 70% of the administered dose was metabolized via glucuronidation pathways, significantly influencing therapeutic outcomes .
Study 2: Drug Interaction Profiles
In another investigation, the compound was assessed for its interaction with various metabolic enzymes. It was found to inhibit certain cytochrome P450 enzymes, suggesting potential drug-drug interactions when co-administered with other medications that are substrates for these enzymes. This highlights the importance of monitoring patients for adverse effects when prescribing Atazanavir alongside other drugs .
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
2-[(4-pyridin-2-ylbenzoyl)(15N)amino]acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)/i9+1,13+1,16+1 |
InChI Key |
AGXRTZITFWDMAD-SXVCCXSBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)[15NH][13CH2][13C](=O)O |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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